molecular formula C21H18N4O3S2 B2550786 N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-21-1

N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2550786
CAS No.: 868973-21-1
M. Wt: 438.52
InChI Key: UHMXOBLUKDNRSF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV Activity

Research has focused on synthesizing derivatives with potential anti-HIV activity. A study by Zhan et al. (2009) evaluated a series of thiadiazol-5-ylthio acetamide (TTA) derivatives as inhibitors of HIV-1, revealing compounds with potent inhibitory effects on HIV-1 replication, demonstrating improved or comparable activity to known inhibitors like NVP and DLV. The structure-activity relationships were explored, supported by docking studies, highlighting the potential of such compounds in HIV treatment strategies (Zhan et al., 2009).

Photochromic Applications

Aiken et al. (2014) investigated 5-hydroxy substituted naphthofurans and naphthothiazoles, focusing on their application as precursors to photochromic benzochromenes. They reported the synthesis of derivatives that form red-colored photomerocyanines upon UV-irradiation, with varying persistence, indicating their potential use in photochromic materials (Aiken et al., 2014).

Molecular Properties and Reactivity

Oftadeh et al. (2013) conducted a density functional theory (DFT) study on acetamide derivatives, including those similar to the compound of interest, analyzing their local molecular properties and reactivity as anti-HIV drugs. They focused on the Fukui functions and the interaction energies between these compounds and biological molecules, providing insights into the molecular basis of their potential therapeutic actions (Oftadeh et al., 2013).

Synthesis and Reactivity of Benzothiazole Derivatives

Aleksandrov et al. (2017) explored the synthesis and reactivity of benzothiazole derivatives, including procedures to obtain N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to thioamide and then to benzothiazole. This research underscores the versatility and potential of furan and naphthalene derivatives in synthesizing compounds with varied biological and chemical properties (Aleksandrov et al., 2017).

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c26-18(11-15-7-3-6-14-5-1-2-9-17(14)15)23-20-24-25-21(30-20)29-13-19(27)22-12-16-8-4-10-28-16/h1-10H,11-13H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMXOBLUKDNRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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